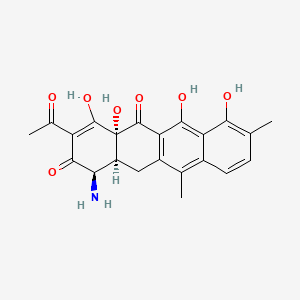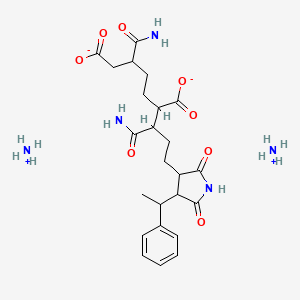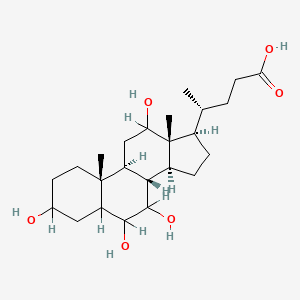
4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
The compound "4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine" is a member of the pyrazole family, characterized by a 5-aminopyrazole core substituted with phenyl groups at the 3- and 4-positions. Pyrazoles are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the reaction between substituted phenyl hydrazines and diketones or β-diketones under acidic or basic conditions. For example, compounds with similar structures to the one have been synthesized through reactions involving aminoguanidine and various aldehydes, demonstrating the versatility of pyrazole chemistry in forming heterocyclic compounds with significant complexity and functional diversity (Kettmann & Svetlik, 2003).
Molecular Structure Analysis
Molecular structure analysis, often determined by X-ray diffraction, reveals the geometric configuration of pyrazole derivatives, indicating a planar structure that facilitates π-π interactions and hydrogen bonding. Such analyses have provided insights into the stabilization mechanisms of these molecules, including the influence of substituents on the pyrazole ring's electronic distribution and conformational preferences.
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. For instance, reactions with ammonia or aliphatic amines can lead to nucleophilic substitution of nitro groups, resulting in diverse substitution patterns depending on the reaction conditions and the presence of additional functional groups on the pyrazole ring (Dalinger et al., 2013).
Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding in Pyrazole Derivatives : A study by Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives, including similar compounds to "4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine". They discussed the high temperature requirements for reductive cyclization of these derivatives and found that intramolecular hydrogen bonds play a crucial role in their reactivity. This research contributes to a deeper understanding of the chemical behavior of such compounds (Szlachcic et al., 2020).
Hydrogen-Bonded Structures in Isomeric Compounds : Research by Portilla et al. (2007) on isomeric compounds related to "4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine" revealed complex hydrogen-bonded structures. This study provides insights into the molecular arrangements and interactions within similar compounds (Portilla et al., 2007).
Synthesis and Spectra of Heterocyclic Disazo Dyes : Karcı et al. (2008) studied the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyrazole derivatives. This research is significant for understanding the coloration properties and potential applications of these compounds in dyeing and pigmentation processes (Karcı, 2008).
Nonlinear Optical Studies and Structural Analysis : A study by Tamer et al. (2016) on a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, explored its nonlinear optical properties through experimental and theoretical approaches. This research provides valuable insights into the potential use of such compounds in optical applications (Tamer et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-7-12(8-6-11)15-10-18-19(16(15)17)13-3-2-4-14(9-13)20(21)22/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRPZJNFUUXQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203197 | |
| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
CAS RN |
242797-18-8 | |
| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7-Chloro-1,3a-diaza-4,9-dithia-4H-benzo[f]indene-6-carboxylic acid 2-methyl-8-quinolyl)4,4-dioxide](/img/structure/B1222238.png)



![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)







